molecular formula C₂₈H₂₂O₆ B1663317 Bencianol CAS No. 85443-48-7

Bencianol

Cat. No. B1663317
CAS RN: 85443-48-7
M. Wt: 454.5 g/mol
InChI Key: NGJOOUAZHCZCOW-WNCULLNHSA-N
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Description

Bencianol is a semisynthetic flavonoid with anti-spasmogenic activities . It has been found to cause a dose-related reversal of contractions induced by various agents such as 5-hydroxytryptamine, nor-adrenaline, angiotensin II, prostaglandin F2a, and U-46619 (a thromboxane-A2 mimetic) .


Molecular Structure Analysis

Bencianol has a molecular formula of C28H22O6 . Its average mass is 454.471 Da and its monoisotopic mass is 454.141632 Da .

Scientific Research Applications

Anti-Spasmogenic Effects

Bencianol has been studied for its potential anti-spasmogenic effects. Whalley, Paul, and Gulati (1985) found that Bencianol effectively reversed contractions in human basilar arteries induced by various substances related to migraine and cerebral arterial spasm. Their research demonstrated that Bencianol's effectiveness varied depending on the inducing agent, showing notable effectiveness against contractions induced by substances like 5-hydroxytryptamine and noradrenaline (Whalley, Paul, & Gulati, 1985).

Vascular Interaction

Another study by Wahl and Schilling (1986) explored the interaction of Bencianol with norepinephrine in feline pial arteries. They discovered that Bencianol, along with another agent idazoxan, dose-dependently reduced the constriction induced by norepinephrine. This suggests a potential antagonistic action of Bencianol towards alpha 2-adrenoceptors, highlighting its role in vascular interactions (Wahl & Schilling, 1986).

Cytoprotective Effects

The cytoprotective effects of Bencianol on endothelial cells were studied by Maignan and Gulati (1986). They used endothelial cells from porcine thoracic aorta as a model to investigate Bencianol's protective effects against injury induced by carbon tetrachloride. Their findings indicated that Bencianol exhibited significant cytoprotective properties, enhancing cell survival and reducing injury markers (Maignan & Gulati, 1986).

properties

IUPAC Name

(2R,3S)-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O6/c29-20-14-22(30)21-16-23(31)27(32-25(21)15-20)17-11-12-24-26(13-17)34-28(33-24,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,23,27,29-31H,16H2/t23-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJOOUAZHCZCOW-WNCULLNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OC(O4)(C5=CC=CC=C5)C6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OC(O4)(C5=CC=CC=C5)C6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234667
Record name Bencianol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bencianol

CAS RN

85443-48-7
Record name (2R,3S)-2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85443-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bencianol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085443487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bencianol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bencianol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.079.281
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENCIANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4A4TVM56F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
ET Whalley, KS Paul, OP Gulati - Cephalalgia, 1985 - Wiley Online Library
… Bencianol was more effective against contractions induced by EC50 … by bencianol but only at the highest concentration used (100 mg ml −1 ). The relevance of this action of bencianol to …
Number of citations: 4 onlinelibrary.wiley.com
MF Maignan, OP Gulati - Journal of submicroscopic cytology, 1986 - europepmc.org
Endothelial cells of porcine thoracic aorta were chosen as in vitro model to study the reaction of endothelial cells to injury induced by carbon tetrachloride (CCl4 0.2 microliter/ml). …
Number of citations: 3 europepmc.org
M Wahl, L Schilling - Archives internationales de pharmacodynamie …, 1986 - europepmc.org
… -28%) was dose dependently reduced by bencianol as well as idazoxan. Both agents had … bencianol and idazoxan in the antagonism to NE an alpha 2-antagonistic action of bencianol …
Number of citations: 3 europepmc.org
N Behloul, S Baha, Y Guo, Z Yang, R Shi… - European Journal of …, 2021 - Elsevier
The world is currently witnessing the spread of the deadly severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) that causes the coronavirus disease 2019 (COVID-19). In …
Number of citations: 24 www.sciencedirect.com
LSD BINDING - ncbi.nlm.nih.gov
central 5-IT2r rs (Iey et al, 1983). Furthermore, the platelet shape change and u aggregation irdu by 5-IT may also be a 5-Hf2 mediated event, so providing a funtional assay for this …
Number of citations: 0 www.ncbi.nlm.nih.gov
EM AbouZeid, AH Afifi, A Salama, RA Hussein… - Food Research …, 2022 - Elsevier
Dates have been consumed since ancient times as functional foods which beside their high nutritional value possess various biological activities. Phoenix rupicola T. Anderson (Cliff …
Number of citations: 2 www.sciencedirect.com
SC Sharma, S Sharma, OP Gulati - Phytotherapy Research, 2003 - Wiley Online Library
Glucose6 phosphate dehydrogenase (G6PD) deficiency is the most common X‐linked disorder of human erythrocytes where cells have inadequate capacity to destroy peroxides and …
Number of citations: 21 onlinelibrary.wiley.com
P Babal, V Kristová, A Černá, P Janega… - Physiological …, 2006 - Citeseer
It became evident in the present study that carbon tetrachloride (CCl4), in addition to its known liver and renal toxicity, causes serious damage to endothelial cells. The preventive effect …
Number of citations: 32 citeseerx.ist.psu.edu
A Beretz, JP Cazenave - researchgate.net
… Bencianol (10-10 to 10—7 м) protected endothelial cells of pig thoracic aorta in culture against cell … Cytoprotective effects of Bencianol on por cine vascular endothelial cells in vitro . J …
Number of citations: 0 www.researchgate.net
HAM Neumann, M van den Broek - Phlebology, 1988 - journals.sagepub.com
A report on an analysis of an open (pilot) study is given for evaluating the effectiveness of stanozolol in the treatment of chronic venous insufficiency (CVI). Twelve patients with CVI …
Number of citations: 5 journals.sagepub.com

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